molecular formula C10H11NO3 B097717 1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester CAS No. 18188-87-9

1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester

Cat. No. B097717
CAS RN: 18188-87-9
M. Wt: 193.2 g/mol
InChI Key: ZDMKAROHCJCELW-UHFFFAOYSA-N
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Description

1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CHTE, and it is a cyclic compound that contains a carbamate functional group. CHTE is known for its unique chemical properties, which make it an attractive candidate for use in a variety of scientific applications.

Mechanism Of Action

The exact mechanism of action of CHTE is not fully understood, but it is believed to act as a nucleophile in certain reactions. CHTE can also act as a Lewis acid, which makes it an effective catalyst in certain reactions.

Biochemical And Physiological Effects

CHTE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic, which makes it a promising candidate for use in scientific research.

Advantages And Limitations For Lab Experiments

One advantage of using CHTE in lab experiments is its unique chemical properties. CHTE is a cyclic compound that contains a carbamate functional group, which makes it an attractive candidate for use in a variety of organic reactions. However, one limitation of using CHTE in lab experiments is that it can be difficult to synthesize in large quantities.

Future Directions

There are many potential future directions for research involving CHTE. One area that has shown promise is the use of CHTE as a catalyst in organic reactions. Additionally, CHTE could be studied further for its potential applications in drug discovery and development. Overall, CHTE is a promising compound that has many potential applications in scientific research.

Synthesis Methods

The synthesis of CHTE can be achieved through a variety of methods. One common method involves the reaction of 1,3,5-cycloheptatriene with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of CHTE, which can then be purified through various methods such as column chromatography.

Scientific Research Applications

CHTE has been studied extensively for its potential applications in scientific research. One area where CHTE has shown promise is in the field of organic synthesis. CHTE can be used as a reagent in a variety of organic reactions, and it has been shown to be an effective catalyst for certain reactions.

properties

CAS RN

18188-87-9

Product Name

1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

ethyl N-(7-oxocyclohepta-1,3,5-trien-1-yl)carbamate

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)11-8-6-4-3-5-7-9(8)12/h3-7H,2H2,1H3,(H,11,12,13)

InChI Key

ZDMKAROHCJCELW-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC=CC1=O

Canonical SMILES

CCOC(=O)NC1=CC=CC=CC1=O

Other CAS RN

18188-87-9

synonyms

AY 25,674
AY 25674
AY-25674
N-(2-oxo-3,5,7-cycloheptatrien-1-yl)aminooxoacetic acid ethyl este

Origin of Product

United States

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